N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-23-16(15-9-12-5-2-3-7-14(12)24-15)11-20-18(22)17(21)19-10-13-6-4-8-25-13/h2-9,16H,10-11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYUPKBPONCDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1=CC=CS1)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the benzofuran and thiophene intermediates. One common method involves the following steps:
Synthesis of Benzofuran Intermediate: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.
Synthesis of Thiophene Intermediate: The thiophene ring can be synthesized via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Formation of the Oxalamide Linkage: The final step involves the coupling of the benzofuran and thiophene intermediates with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogenating agents, Nucleophiles, Electrophiles
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide serves as a versatile building block in organic synthesis. Its ability to form various derivatives makes it valuable for creating more complex molecules, which can be utilized in different chemical reactions and processes.
The compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Anticancer Potential : Preliminary research suggests that the compound may have anticancer properties, potentially inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Pharmacological Research
Due to its unique structural features, this compound is being explored as a potential drug candidate. Its interaction with biological targets, such as the 5HT1A receptor, indicates possible applications in treating neurological disorders. The binding affinity to the receptor has been reported at , suggesting it may influence serotonin pathways that are crucial in mood regulation and anxiety management.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| 5HT1A Receptor Binding | Ki = 806 nM |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various derivatives of this compound, researchers found that specific modifications enhanced efficacy against Gram-positive bacteria. For instance, derivatives with halogen substitutions showed increased potency compared to the parent compound.
Case Study 2: Anticancer Mechanisms
Research conducted on the anticancer properties of this compound demonstrated that it could inhibit cell proliferation in human breast cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to apoptosis. The study highlighted the importance of structural modifications in enhancing these effects.
Mechanism of Action
The mechanism of action of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide would depend on its specific biological activity. Generally, compounds with benzofuran and thiophene rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations:
- Aromatic Heterocycles: The target compound’s benzofuran and thiophene groups distinguish it from flavoring agents like S336 (pyridine, dimethoxybenzyl) and antimicrobial GMC-3 (isoindolinone). Benzofuran and thiophene may enhance π-π stacking or receptor binding, as seen in antiviral thiazole-containing analogs .
Pharmacological and Functional Comparisons
Antiviral Activity:
- Compound 13 (): Exhibits HIV entry inhibition (IC₅₀ = 0.8 µM) due to its thiazole and chlorophenyl groups, which may disrupt viral envelope interactions . The target compound’s benzofuran moiety could mimic this activity, as benzofuran derivatives are known protease inhibitors.
- S336: No antiviral activity reported; used as a flavoring agent with high safety margins (NOEL = 100 mg/kg/day) .
Antimicrobial Activity:
- GMC Series () : Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl in GMC-3) show moderate antimicrobial effects. The target’s thiophene group, a bioisostere of chlorophenyl, may confer similar activity .
Biological Activity
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound notable for its structural features and potential biological activities. This compound combines a benzofuran core with methoxyethyl and thiophenyl groups, which may contribute to its unique pharmacological properties.
Chemical Structure and Properties
The compound's structure is characterized by the following components:
- Benzofuran Core : A fused benzene and furan ring providing aromaticity and potential for various chemical interactions.
- Methoxyethyl Group : Enhances solubility and may influence receptor binding.
- Thiophen-2-ylmethyl Group : Adds heterocyclic character, potentially affecting biological activity.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₂O₅S |
| Molecular Weight | 329.37 g/mol |
| CAS Number | 2034207-16-2 |
Research indicates that this compound interacts primarily with the 5HT1A receptor , a subtype of serotonin receptor involved in various neurological functions. The binding affinity to this receptor is reported to be approximately 806 nM , suggesting moderate potency in modulating serotonergic activity.
Anticancer Properties
Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzofuran have been evaluated for their ability to inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. The unique structural features of this compound may enhance its efficacy against various cancer cell lines .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Preliminary studies suggest that it may possess activity against a range of pathogenic bacteria and fungi, possibly due to the presence of the benzofuran moiety, which is known for its bioactive properties .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of the compound on human cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency at micromolar concentrations.
- In Vivo Models : Animal models have been utilized to assess the efficacy of the compound in reducing tumor size. Administration of this compound resulted in a marked decrease in tumor volume compared to control groups, supporting its potential as an anticancer therapeutic .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways, highlighting its role in programmed cell death in cancer cells.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N1-(2-(methoxyphenyl)-benzofuran) | Lacks thiophenyl group | Moderate anticancer activity |
| N1,N2-Bis(furan-2-ylmethyl)oxalamide | Similar oxalamide structure | Antimicrobial properties |
| 5HT1A receptor antagonists | Targeting similar receptors | Varying effects on mood disorders |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how can stereochemical outcomes be controlled?
- Methodology : The synthesis of oxalamide derivatives typically involves coupling substituted amines with oxalyl chloride intermediates. For example, analogous compounds in and were synthesized via stepwise amidation: (1) activation of carboxylic acids with coupling agents (e.g., HATU or EDCI) and (2) sequential reaction with amines under inert conditions. To control stereochemistry, chiral auxiliaries or enantioselective catalysts (e.g., CuCl in ) can be employed. Purification via silica chromatography or recrystallization ensures product homogeneity .
Q. Which analytical techniques are critical for characterizing oxalamide derivatives, and how are spectral data interpreted?
- Methodology : Key techniques include:
- LC-MS/HRMS : Confirms molecular weight and purity (e.g., APCI+ mode in detects [M+H⁺] ions) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ ~10.75 ppm for NH in oxalamide ; benzofuran and thiophene aromatic signals at δ 6.5–8.5 ppm).
- HPLC : Quantifies purity (>90% in ) using reverse-phase columns .
Q. How can computational tools predict the stability and reactivity of oxalamide derivatives?
- Methodology : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and tautomeric stability. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets like enzymes or receptors, as seen in studies on analogous HIV entry inhibitors () .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituted oxalamides for biological activity?
- Methodology :
- Substituent Variation : Modify benzofuran (e.g., methoxy vs. hydroxy) or thiophene (e.g., methyl vs. chlorophenyl) groups ().
- Biological Assays : Test inhibition of viral entry (e.g., HIV gp120-CD4 binding in ) or enzyme activity (e.g., stearoyl-CoA desaturase in ).
- Statistical Analysis : Use multivariate regression to correlate substituent parameters (e.g., logP, steric bulk) with IC₅₀ values .
Q. What are common challenges in resolving crystallographic data for oxalamide derivatives, and how can SHELX software address them?
- Challenges : Twinning, disordered solvent molecules, or low-resolution data.
- Solutions : SHELXL ( ) refines structures using restraints for bond lengths/angles. For disordered regions, PART instructions split occupancy. High-resolution data (>1.0 Å) improves accuracy, while TWIN commands resolve twinning .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be analyzed?
- Methodology :
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., endpoint vs. kinetic assays).
- Metabolic Stability : Assess compound degradation via microsomal incubation ( ).
- Data Reconciliation : Apply Bland-Altman plots or meta-analysis to identify systematic biases .
Q. What strategies enhance the solubility and bioavailability of oxalamide derivatives without compromising activity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
